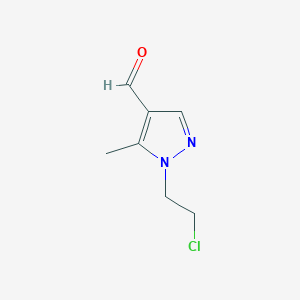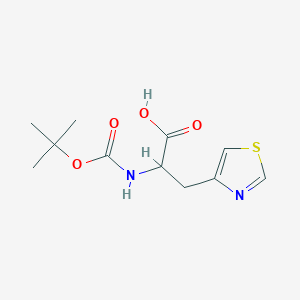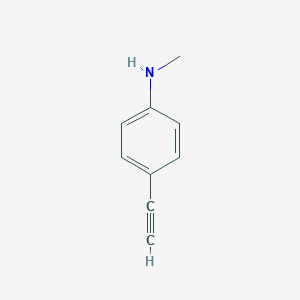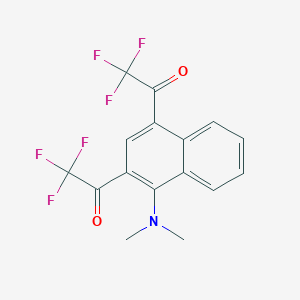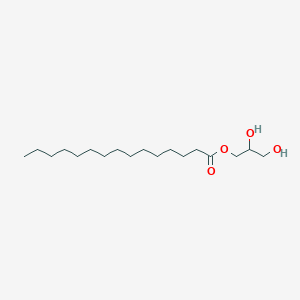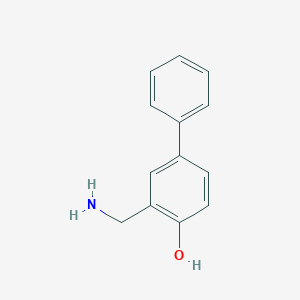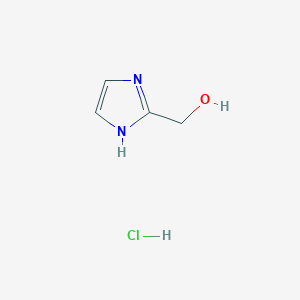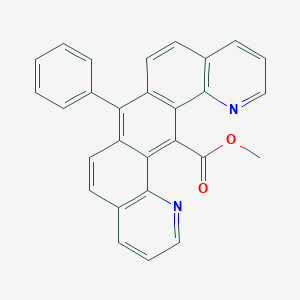
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate, also known as PBQ, is a compound that has gained significant attention in the scientific community due to its unique properties. PBQ is a polycyclic aromatic compound that has been synthesized through various methods and has shown potential in various scientific applications.
Mechanism of Action
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been shown to interact with DNA and RNA through intercalation, which is the insertion of the planar Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate molecule between the base pairs of the nucleic acid. This interaction can lead to changes in the structure and stability of the nucleic acid and can affect various biological processes, including DNA replication and transcription.
Biochemical and physiological effects:
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-tumor activity, and anti-inflammatory activity. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has several advantages for lab experiments, including its high purity, stability, and photostability. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate is also relatively easy to synthesize and can be produced in large quantities. However, Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Future Directions
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has shown potential in various scientific applications, and there are several future directions for research. One direction is to explore the use of Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate as a fluorescent probe for live-cell imaging. Another direction is to investigate the potential of Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate and its interaction with nucleic acids.
In conclusion, Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate is a compound that has shown significant potential in various scientific applications. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been investigated. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate, including its use as a fluorescent probe, therapeutic agent, and further investigation of its mechanism of action.
Synthesis Methods
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate can be synthesized through various methods, including the oxidative cyclization of 2-phenylbenzylamine, the Pd-catalyzed annulation of 2-iodobenzylamine, and the Suzuki-Miyaura coupling of 2-bromo-1-(phenyl)quinolin-4-ylboronic acid with 2-iodobenzylamine. These methods have been optimized to produce high yields of Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate with high purity.
Scientific Research Applications
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has shown potential in various scientific applications, including organic light-emitting diodes (OLEDs), solar cells, and biological imaging. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been used as a dopant in OLEDs to improve the efficiency of the device. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has also been incorporated into solar cells as a sensitizer to improve the absorption of light and increase the efficiency of the device. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been used as a fluorescent probe for biological imaging due to its high quantum yield and photostability.
properties
CAS RN |
116047-40-6 |
|---|---|
Product Name |
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate |
Molecular Formula |
C28H18N2O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 13-phenyl-5,21-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene-2-carboxylate |
InChI |
InChI=1S/C28H18N2O2/c1-32-28(31)25-23-20(13-11-18-9-5-15-29-26(18)23)22(17-7-3-2-4-8-17)21-14-12-19-10-6-16-30-27(19)24(21)25/h2-16H,1H3 |
InChI Key |
ZEUQNOFZYPTLOH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C(=C(C3=C1C4=C(C=CC=N4)C=C3)C5=CC=CC=C5)C=CC6=C2N=CC=C6 |
Canonical SMILES |
COC(=O)C1=C2C(=C(C3=C1C4=C(C=CC=N4)C=C3)C5=CC=CC=C5)C=CC6=C2N=CC=C6 |
Other CAS RN |
116047-40-6 |
synonyms |
Me PBDQC methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




